molecular formula C18H16ClN3O2S B2836411 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide CAS No. 353781-93-8

2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide

Cat. No. B2836411
CAS RN: 353781-93-8
M. Wt: 373.86
InChI Key: PQTXCLFZSUDSMD-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmacology, biology, and chemistry. The compound is a quinoline derivative that has shown promising results in various laboratory experiments, making it an important compound for further research.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide involves the inhibition of various enzymes and receptors in the target cells. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, the compound has also been shown to inhibit the activity of various receptors, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are essential for cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide are dependent on the target cells and the concentration of the compound used. In cancer cells, the compound has been shown to inhibit cell growth and induce apoptosis, leading to the death of cancer cells. In bacterial cells, the compound has been shown to inhibit the growth and replication of bacteria, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide in laboratory experiments is its potential application in various scientific research fields, including pharmacology, biology, and chemistry. Additionally, the compound has shown promising results in inhibiting the growth of cancer cells and bacterial strains, making it an important compound for further research. However, one of the main limitations of using the compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research on 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide. One potential direction is to investigate the compound's potential use as an anticancer agent in vivo, as well as its potential toxicity and side effects. Another potential direction is to investigate the compound's potential use as an antibacterial agent, as well as its mechanism of action against bacterial strains. Additionally, further research can be conducted to investigate the compound's potential use in other scientific research fields, including pharmacology and chemistry.

Synthesis Methods

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide involves the reaction of 5-chloro-2-thiophenecarboxylic acid with morpholine and an appropriate amine, followed by the condensation reaction with 2-chloro-4-(chloromethyl)quinoline. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(morpholin-4-yl)quinoline-4-carboxamide has shown potential applications in various scientific research fields, including pharmacology, biology, and chemistry. The compound has been studied for its potential use as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, the compound has also been studied for its potential use as an antibacterial agent, as it has shown activity against various bacterial strains.

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-morpholin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-17-6-5-16(25-17)15-11-13(12-3-1-2-4-14(12)20-15)18(23)21-22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTXCLFZSUDSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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